molecular formula C24H19N3O3 B4567096 N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B4567096
M. Wt: 397.4 g/mol
InChI Key: ZMSARCQUHKFBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and a benzodioxole moiety, which is often associated with various pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(1,3-BENZODIOXOL-5-YL)-2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of a quinoline core and a benzodioxole moiety, which imparts distinct biological activities and chemical reactivity. This combination is less commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-14-9-15(2)23-18(10-14)19(12-20(27-23)16-5-7-25-8-6-16)24(28)26-17-3-4-21-22(11-17)30-13-29-21/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSARCQUHKFBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-(1,3-BENZODIOXOL-5-YL)-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.